

Cross-Validation of 3'-O-Methyltaxifolin's Anticancer Effects: A Comparative Guide

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Compound of Interest

Compound Name: 3'-O-Methyltaxifolin

Cat. No.: B7819635

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of **3'-O-Methyltaxifolin** across different human cell lines, with a focus on its anticancer properties. The data presented here is intended to offer a cross-validation of its potential as a therapeutic agent and to provide detailed experimental context for researchers in the field of oncology and drug discovery.

Comparative Analysis of Antiproliferative Activity

3'-O-Methyltaxifolin, a methylated derivative of the natural flavonoid taxifolin, has been investigated for its cytotoxic effects against various cancer cell lines. This section compares its efficacy in different cellular contexts, providing key quantitative data to assess its potential and selectivity.

A significant study evaluated the antiproliferative activity of **3'-O-Methyltaxifolin** in both cancerous and non-cancerous human cell lines. The human colorectal carcinoma cell line, HCT-116, and the non-cancerous human embryonic kidney cell line, HEK-293, were utilized to determine the compound's potency and selectivity.^{[1][2][3][4]}

The results, summarized in the table below, indicate that **3'-O-Methyltaxifolin** exhibits notable antiproliferative activity against the HCT-116 cancer cell line.^[1]

Cell Line	Cell Type	Compound	IC50 (µg/mL)
HCT-116	Human Colorectal Carcinoma	3'-O-Methyltaxifolin	36 ± 2.25
HCT-116	Human Colorectal Carcinoma	Taxifolin (unmethylated parent compound)	32 ± 2.35
HEK-293	Human Embryonic Kidney (non-cancerous)	3'-O-Methyltaxifolin	Not specified, but showed less viability reduction than in HCT-116

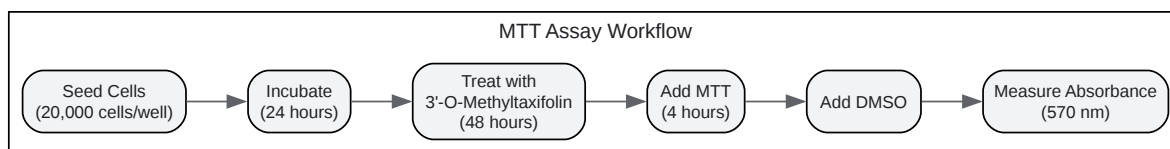
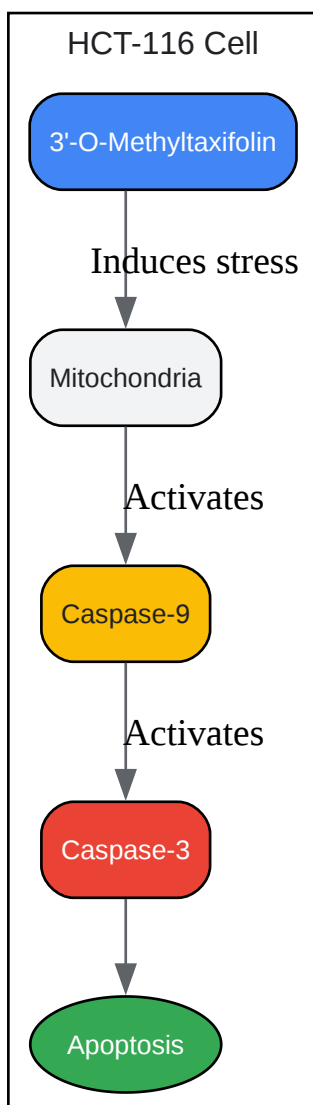
Table 1: Comparative IC50 values of **3'-O-Methyltaxifolin** and its parent compound, Taxifolin, in HCT-116 and HEK-293 cell lines after 48 hours of treatment.

The data reveals that while **3'-O-Methyltaxifolin** is effective in inhibiting the proliferation of HCT-116 cancer cells, its parent compound, taxifolin, shows slightly higher potency in this specific cell line. Importantly, the study also noted that the viability of the non-cancerous HEK-293 cells was significantly less affected by these compounds compared to the cancer cells, suggesting a degree of selectivity for cancerous cells.

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism behind its antiproliferative effects, the ability of **3'-O-Methyltaxifolin** to induce apoptosis (programmed cell death) in HCT-116 cells was investigated. Key hallmarks of apoptosis, including chromatin condensation, nuclear shrinkage, and the activation of caspases, were examined.

Treatment of HCT-116 cells with **3'-O-Methyltaxifolin** led to observable apoptotic features. Furthermore, the expression of key initiator and executioner caspases, caspase-9 and caspase-3 respectively, was significantly increased following treatment. This indicates that **3'-O-Methyltaxifolin** induces apoptosis in HCT-116 cells through the intrinsic, mitochondria-mediated pathway.



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